Tetrahydro-2-furanylmethyl 3-phenylpropanoate is a chemical compound that belongs to the class of esters, specifically characterized by its unique tetrahydrofuran ring structure. This compound is notable for its potential applications in various fields, including pharmaceuticals and organic synthesis. The molecular formula for Tetrahydro-2-furanylmethyl 3-phenylpropanoate is C_{15}H_{18}O_{3}, indicating it contains carbon, hydrogen, and oxygen atoms.
The compound can be synthesized from readily available starting materials in organic chemistry laboratories. Its structure suggests it may be derived from the reaction of tetrahydrofuran derivatives with phenylpropanoic acid or its derivatives.
Tetrahydro-2-furanylmethyl 3-phenylpropanoate is classified under esters, which are organic compounds formed by the reaction of an alcohol and a carboxylic acid. It is also categorized as a cyclic ether due to the presence of the tetrahydrofuran ring.
The synthesis of Tetrahydro-2-furanylmethyl 3-phenylpropanoate can be achieved through several methods, primarily focusing on esterification reactions. One common approach involves the following steps:
The reaction typically requires heating under reflux conditions to ensure complete conversion and may involve purification steps such as distillation or chromatography to isolate the desired product.
The molecular structure of Tetrahydro-2-furanylmethyl 3-phenylpropanoate features a tetrahydrofuran ring fused to a propanoate group with a phenyl substituent. The compound's stereochemistry can significantly influence its reactivity and biological properties.
Tetrahydro-2-furanylmethyl 3-phenylpropanoate can participate in various chemical reactions typical of esters:
These reactions often require specific conditions such as temperature control and solvent choice to optimize yields and selectivity.
Research into similar compounds suggests that their activity may involve interactions with enzymes or receptors relevant in pharmacological contexts.
Tetrahydro-2-furanylmethyl 3-phenylpropanoate has potential applications in:
This compound exemplifies the versatility of ester derivatives in both synthetic chemistry and potential therapeutic applications, warranting further investigation into its properties and uses.
Tetrahydro-2-furanylmethyl 3-phenylpropanoate (CAS# 4647-34-1) features a hybrid molecular architecture integrating a tetrahydrofuran (THF) ring linked via a methylene bridge to a 3-phenylpropanoate ester. Its molecular formula is C₁₂H₁₄O₃ (MW: 206.24 g/mol), with the THF moiety contributing oxygen-based hydrogen bond acceptance capacity and the phenylpropanoate segment providing hydrophobic bulk and aromatic π-π interaction potential [8]. Key pharmacophoric elements include:
Table 1: Structural Descriptors of Tetrahydro-2-furanylmethyl 3-phenylpropanoate
Property | Value/Descriptor |
---|---|
CAS Registry Number | 4647-34-1 |
SMILES | O=C(OCC1OCCC1)CCC2=CC=CC=C2 |
InChIKey | GOKMPKJTXRTDFE-UHFFFAOYSA-N |
Hydrogen Bond Acceptors | 3 |
Hydrogen Bond Donors | 0 |
Rotatable Bonds | 6 |
Topological Polar Surface Area | 35.5 Ų |
The THF ring adopts a puckered conformation that influences overall molecular shape, while the propanoate spacer positions the phenyl ring for optimal interaction with hydrophobic enzyme clefts. This configuration mirrors bioactive esters like tetrahydro-2-furanylmethyl 3-(trifluoromethyl)phenylcarbamate, where the THF group enhances membrane permeability [4].
The compound emerges from two evolutionary drug design lineages:
Table 2: Evolution of Key Structural Motifs in Drug Discovery
Time Period | Structural Motif | Therapeutic Breakthroughs |
---|---|---|
1980s-1990s | Tetrahydrofuran derivatives | Antibacterials (e.g., Tetrahydro-2-furanyl pyrimidinediones) [2] |
2000s | Phenylpropanoate esters | Prodrugs for enhanced CNS delivery |
2010s-present | Hybrid THF-ester compounds | Targeted modulators with optimized ADME |
Patent analyses reveal escalating innovation: The WO2012068176 patent (2011) covered amine-containing transfection reagents with THF linkers [3], while US20100022580A1 (2010) and AU2009206246B2 protected tetrahydro-pyridoindoles where ester groups enabled blood-brain barrier penetration [5] [7]. These advances established synthetic routes applicable to Tetrahydro-2-furanylmethyl 3-phenylpropanoate.
This compound exhibits dual-pathway modulation capabilities through structural features shared with pharmacological agents:
Table 3: Comparative Bioactivity of Structurally Related Esters
Compound | Target/Pathway | Key Bioactive Features |
---|---|---|
Tetrahydro-2-furanylmethyl 3-phenylpropanoate | Putative kinase/ROR modulation | Balanced logP (~2.8); THF-enhanced solubility |
Tetrahydro-2-furanyl-2,4(1H,3H)-pyrimidinedione | mtTMPK (Mycobacterium) | IC₅₀: 8.04 μM (KTPS1 analog) [2] |
4,5,6,7-Tetrahydro-benzothiophene derivatives | RORγt nuclear receptor | Inverse agonism via steric clashes [9] |
2-(3-Phenylpropyl)tetrahydrofuran | Undefined | Structural analog lacking ester group (CID 62490) [1] |
Metabolism studies of analogous esters indicate the THF ring resists oxidative degradation better than furan derivatives, while the ester linkage undergoes hepatic hydrolysis to release bioactive acids. This property aligns with prodrug delivery strategies for carboxylic acid drugs, as demonstrated in amino acid derivatives forming drug-encapsulating microspheres [10]. Compared to chloropropanoate analogs (e.g., Tetrahydro-2-furanylmethyl 3-chloropropanoate), the phenylpropanoate variant exhibits superior target affinity due to π-stacking capabilities with aromatic residues in binding pockets [8].
CAS No.: 16903-37-0
CAS No.: 76663-30-4
CAS No.:
CAS No.: 129725-38-8
CAS No.: 84285-33-6